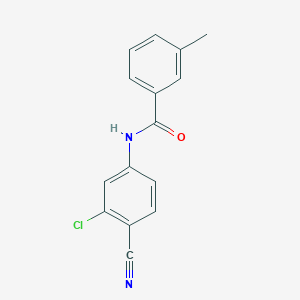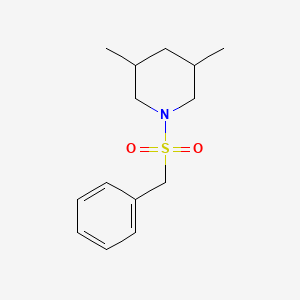
1-(Benzylsulfonyl)-3,5-dimethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-DIMETHYL-1-PHENYLMETHANESULFONYLPIPERIDINE is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL-1-PHENYLMETHANESULFONYLPIPERIDINE typically involves the reaction of 3,5-dimethyl-1-phenylpyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL-1-PHENYLMETHANESULFONYLPIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles replace the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding sulfone derivatives.
Reduction: Corresponding sulfide derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-DIMETHYL-1-PHENYLMETHANESULFONYLPIPERIDINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL-1-PHENYLMETHANESULFONYLPIPERIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-phenylpyrazole: A precursor in the synthesis of 3,5-DIMETHYL-1-PHENYLMETHANESULFONYLPIPERIDINE.
Methanesulfonyl chloride: A reagent used in the synthesis of sulfonyl derivatives.
Piperidine: The parent compound of the piperidine derivatives.
Uniqueness
3,5-DIMETHYL-1-PHENYLMETHANESULFONYLPIPERIDINE is unique due to its specific substitution pattern and the presence of both piperidine and sulfonyl functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C14H21NO2S |
|---|---|
Molecular Weight |
267.39 g/mol |
IUPAC Name |
1-benzylsulfonyl-3,5-dimethylpiperidine |
InChI |
InChI=1S/C14H21NO2S/c1-12-8-13(2)10-15(9-12)18(16,17)11-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3 |
InChI Key |
XAIJIYBFEHXESM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11178182.png)
![(2E)-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B11178189.png)
![2-(morpholin-4-yl)-4,7-dioxo-N-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11178190.png)
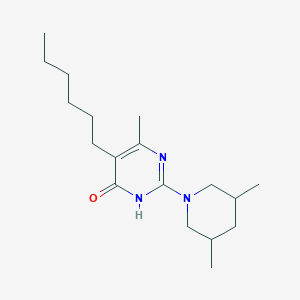
![9-(4-fluorophenyl)-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one](/img/structure/B11178198.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)benzamide](/img/structure/B11178203.png)
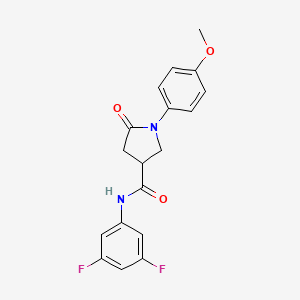
![2-[(4-Bromo-2-fluorophenyl)carbamoyl]phenyl acetate](/img/structure/B11178214.png)
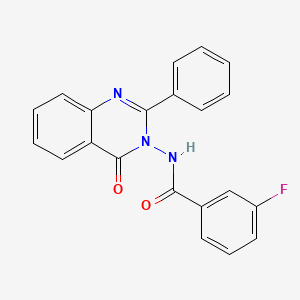
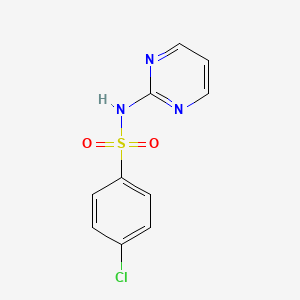
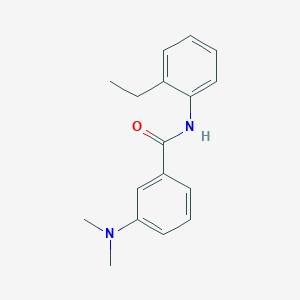
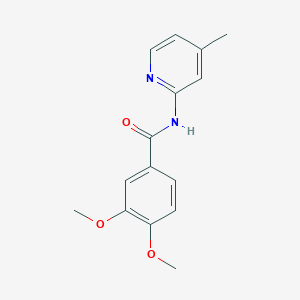
![10-(4-fluorophenyl)-5-propyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B11178247.png)
